tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
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Overview
Description
tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate is a chemical compound with the molecular formula C14H26BrNO4 and a molecular weight of 352.27 g/mol . It is commonly used in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
The synthesis of tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate typically involves the reaction of tert-butyl 5-bromo-2-aminopentanoate with tert-butoxycarbonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amine.
Scientific Research Applications
tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the Boc group provides protection for the amine functionality during synthetic transformations . The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and Boc groups.
Comparison with Similar Compounds
tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate can be compared with similar compounds such as:
tert-Butyl 5-bromo-2-aminopentanoate: Lacks the Boc protecting group, making it more reactive towards nucleophiles.
tert-Butyl 5-chloro-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJPSBYBSNFVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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